Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate
Overview
Description
Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a complex organic compound characterized by its trifluoromethyl group and methoxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzyl alcohol derivative. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group is added through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound serves as a molecular probe and fluorescent substrate for studying enzyme activities, particularly oxidoreductases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin: Used as a molecular probe and fluorescent substrate.
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Employed in various chemical synthesis processes.
Uniqueness: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate stands out due to its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The trifluoromethyl group (–CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
The presence of the trifluoromethyl group in this compound has been linked to increased interactions with biological targets. These interactions may involve:
- Hydrogen Bonding: The electron-withdrawing nature of the trifluoromethyl group facilitates stronger hydrogen bonding with target proteins.
- Lipophilicity: Enhanced lipid solubility promotes better membrane permeability, allowing the compound to exert its effects more effectively within biological systems.
In Vitro Studies
Recent studies have shown that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has demonstrated significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition:
- Anti-inflammatory Effects:
Cytotoxicity
In vitro cytotoxicity assays have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that the compound possesses moderate cytotoxic properties, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of similar compounds containing the trifluoromethyl group. This research highlighted that modifications to the phenyl substituents could significantly alter biological activity. For example:
Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | COX-2 Inhibition (%) |
---|---|---|---|
Trifluoromethyl derivative A | 10.4 | 7.7 | 45 |
Trifluoromethyl derivative B | 5.4 | 9.9 | 50 |
This table illustrates how specific structural changes can enhance or diminish enzyme inhibition .
Properties
IUPAC Name |
methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O4/c1-22-13-7-8-14(16(21)23-2)15(9-13)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNPTLMBZYMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174517 | |
Record name | Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-46-1 | |
Record name | Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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